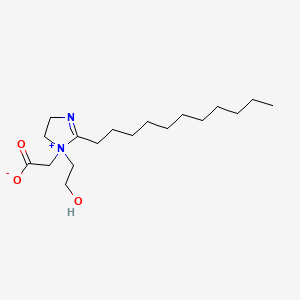
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt is a functionalized imidazolium-based ionic liquid Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt typically involves the following steps:
Quaternization: Starting from N-methylimidazole, the compound undergoes quaternization with an appropriate alkyl halide to introduce the long alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yields.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carboxyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique ionic properties.
Biology: Investigated for its antimicrobial activity against a wide range of bacteria and fungi.
Industry: Utilized in chemical separations, electrochemistry, and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt involves:
Molecular Targets: The compound interacts with various molecular targets, including proteins and enzymes, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Pathways Involved: It can induce changes in the secondary structure of proteins, leading to functional alterations.
Comparison with Similar Compounds
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness
1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, inner salt is unique due to its specific functional groups and long alkyl chain, which confer distinct physicochemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other imidazolium-based ionic liquids .
Properties
CAS No. |
42852-72-2 |
|---|---|
Molecular Formula |
C18H34N2O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C18H34N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23/h21H,2-16H2,1H3 |
InChI Key |
FWIJLRSOBQIWFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
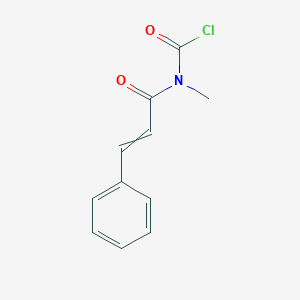
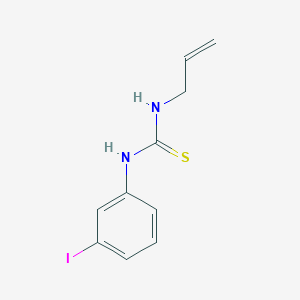

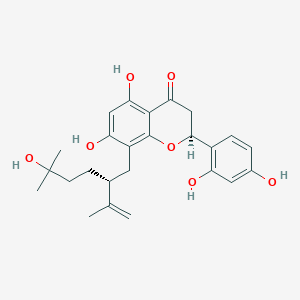
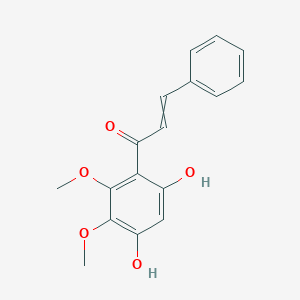
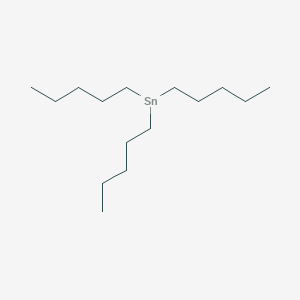
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)

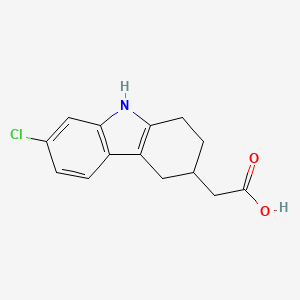
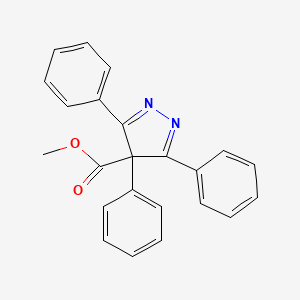

![Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14649690.png)
